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Fundamental DFT Studies on o-Vanillin Structure

Density Functional Theory calculations provide essential insights into the molecular structure and properties

of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). These foundational studies help researchers understand

its reactive characteristics.

Study Focus
Computational
Method

Key Findings

Molecular
Structure & IR
Spectra [1]

B3LYP functional, 6-
311++G basis set

Identified all conformational isomers; studied the
molecule and its oxyanion; conversion to oxyanion

decreases carbonyl stretching frequency.

Global Reactivity
Parameters [2]

B3LYP-D3/6-

311G(d,p) level in
water solvent

HOMO-LUMO energy gap, molecular electrostatic

potential (MESP), and global reactivity parameters
(chemical hardness, softness, electronegativity)

calculated to explore chemical reactivity.

Applications of o-Vanillin DFT Studies
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DFT studies facilitate various advanced applications for o-Vanillin, from drug discovery to materials

science.

Application
Area

Research Objective Key DFT Contributions & Findings

Drug Discovery
& Biological
Activity

Design antimicrobial Salen-type
ligands [2] and identify

biological targets [3].

Geometry optimization; HOMO-LUMO energy
gaps; MESP maps; molecular docking

simulations to predict binding affinity and
interactions with target proteins (e.g., Bacillus

subtilis).

Cancer
Research
(Glioma
Therapy)

Investigate o-Vanillin as an

inhibitor of TLR2 signaling in
microglia [4].

In vitro and in situ models show o-Vanillin inhibits

TLR2-mediated upregulation of MMP9/14;
attenuates pro-tumorigenic microglia phenotype.

Corrosion
Inhibition

Study Vanillin-derived

thiosemicarbazone as a
corrosion inhibitor for mild steel

[5].

B3LYP/6-311G++(d,p) method used to calculate

reactivity descriptors, FMOs, and MESP;
determined thione form has higher inhibitory

efficiency.

Pyrolysis & Bio-
Oil Production

Investigate catalytic pyrolysis of

vanillin (lignin model) using
HZSM-5 [6]

Combined experimental (Py-GC/MS) and DFT to

show HZSM-5 increased aromatic hydrocarbons
in pyrolysis oil from 1.75% to 9.66%; elucidated

reaction pathways.

Summary of Key Computational Findings

The table below synthesizes crucial quantitative data from various DFT studies for easy comparison and

analysis.
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Computed Property Value / Description Significance / Implication

HOMO-LUMO
Energy Gap (ΔE) [2]

Calculated for Salen-type
ligands based on o-vanillin.

Directly related to chemical stability and
reactivity; a smaller gap generally indicates

higher reactivity and better bioactivity.

Molecular
Electrostatic
Potential (MESP) [2]

Surfaces mapped for Salen-

type ligands.

Visualizes charge distribution; identifies

regions susceptible to nucleophilic (negative)
and electrophilic (positive) attacks, guiding

interaction studies.

Global Reactivity
Descriptors [2] [5]

Chemical potential (μ),

hardness (η), softness (S),
electrophilicity index (ω).

Quantifies overall molecular reactivity; helps

predict the potential of molecules as effective
corrosion inhibitors or bioactive agents.

Adsorption Energy
(Eads) [7]

Energy calculated for
metalloporphyrins on

graphene.

Quantifies the strength of interaction between
a molecule and a surface, which is crucial for

designing sensors and catalysts.

Detailed Experimental & Computational Protocols

For researchers aiming to replicate or build upon these studies, here are detailed methodologies for key

experiments.

Protocol for DFT Calculations of o-Vanillin and Derivatives [1] [2]

Software & Tools: Gaussian 09 or 16 program package.
Computational Method: DFT, typically using the B3LYP hybrid functional.

Basis Set: 6-311G(d,p) or 6-311++G(d,p) for better accuracy on hydrogen atoms.
Solvent Model: Use the Polarizable Continuum Model (PCM) for calculations in water or other

solvents to simulate physiological or experimental conditions [2].
Key Steps:

Geometric Optimization: Fully optimize the molecular geometry without constraints.
Frequency Calculation: Confirm the structure is at an energy minimum (no imaginary

frequencies) and obtain thermodynamic corrections.
Molecular Orbital Analysis: Calculate HOMO and LUMO energies and plots.
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MESP Mapping: Generate electrostatic potential surfaces mapped onto the electron density

surface.
Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study intra- and

intermolecular bonding and charge transfer [1].

Protocol for In Silico Molecular Docking and Dynamics [2] [8]

Objective: To predict the binding interactions and stability of o-vanillin compounds with biological
targets.

Ligand Preparation:
Draw the 2D structure in ChemDraw or Avogadro.

Convert to 3D and minimize energy using tools like Avogadro (with MMFF94 force field) or
Schrödinger's LigPrep [9].

Protein Preparation:
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

Using Schrödinger Suite or UCSF Chimera, prepare the protein by adding hydrogens,
assigning bond orders, and removing water molecules.

Docking Simulation:
Use AutoDock Vina or Molegro Virtual Docker (MVD).

Define a grid box around the active site of the protein.
Set parameters (e.g., 100 runs, population size 150, maximum energy evaluations 2,500,000)

[9].
Analyze the binding pose with the most favorable (most negative) binding energy.

Validation:
Validate the docking protocol by re-docking a known native ligand and calculating the Root

Mean Square Deviation (RMSD); an RMSD < 2.0 Å is acceptable [9].
Molecular Dynamics (MD) Simulation [8]:

Perform simulations using GROMACS with the AMBER99SB-ILDN force field for the protein
and GAFF for the ligand.

Solvate the system in a TIP3P water model and neutralize it with ions.
Minimize energy, equilibrate under NVT and NPT ensembles, and run a production MD

simulation (e.g., 20-100 ns).
Analyze results using Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation

(RMSF), and hydrogen bonding.

The experimental workflow for combining pyrolysis experiments with DFT calculations to study reaction

mechanisms can be visualized as follows:
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Start: Investigation of
o-Vanillin Pyrolysis

Experimental Setup:
Horizontal Tube Furnace,

Py-GC/MS, in situ DRIFTS

Catalyst Preparation:
HZSM-5 (Si/Al=25)
Calcined at 550°C

Catalytic Pyrolysis:
Vanillin + HZSM-5 (1:2 mass ratio)

Product Analysis:
Oil, Gas, and Char Yield
GC/MS for Aromatics

DFT Modeling:
Reaction Pathways
Activation Energies

Data Comparison &
Mechanistic Insights

Conclusion & Validation
of Catalytic Mechanism

Click to download full resolution via product page

Experimental and Computational Workflow for Pyrolysis Studies [6]
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Future Research Directions

Advanced Computational Methods: Using higher-level DFT functionals (e.g., ωB97XD) [7] and
post-Hartree-Fock methods for more accurate energetics.

Multi-Scale Modeling: Combining DFT with molecular dynamics to study o-vanillin derivatives in
complex biological environments over longer timescales [8].

High-Throughput Virtual Screening: Leveraging cheminformatic approaches to design and screen
large libraries of o-vanillin derivatives for specific therapeutic targets [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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